molecular formula C8H20N2 B1294316 N,N-Diethyl-N'-methyl-1,3-propanediamine CAS No. 5459-95-0

N,N-Diethyl-N'-methyl-1,3-propanediamine

Cat. No. B1294316
CAS RN: 5459-95-0
M. Wt: 144.26 g/mol
InChI Key: SMJVVYQWUFKTKZ-UHFFFAOYSA-N
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Patent
US07531532B2

Procedure details

To a solution of N,N-diethyl-1,3-propanediamine (10.0 ml) and triethylamine (10.0 ml) in tetrahydrofuran (150 ml) was added dropwise methyl chloroformate (5.15 ml) in an ice bath, followed by stirring at room temperature for 30 min. To the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate (10 ml) to partition. The organic layer was dried over anhydrous sodium sulfate, and concentrated under a reduced pressure. The residue was dissolved in ethyl acetate (200 ml) again, dried over potassium carbonate, and concentrated under a reduced pressure to provide a pale yellow oil (8.90 g, ESI-MS (m/z):189). This residue was dissolved in tetrahydrofuran (200 ml), and then lithium aluminium hydride (2.00 g, 0.826 mmol) was gradually added thereto while cooling in an ice bath and stirring, followed by stirring under a nitrogen atmosphere at room temperature for 15 min and then at 65° C. for 1.5 hrs. The reaction mixture was cooled in an ice bath, and then supplied with water (2.0 mL), an 5 N aqueous solution of sodium hydroxide (2.0 mL) and water (10.0 mL), followed by stirring in an ice bath for 1 hr. The insoluble portion was filtered and washed with tetrahydrofuran to give a filtrate, which was concentrated under a reduced pressure to provide a crude product of the titled compound (9.2 g, 72.3%) as a pale yellow oil.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5.15 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
2 mL
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight
Yield
72.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6][NH2:7])[CH3:2].Cl[C:11](OC)=O.C(=O)([O-])O.[Na+].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1.O.C(N(CC)CC)C>[CH2:1]([N:3]([CH2:8][CH3:9])[CH2:4][CH2:5][CH2:6][NH:7][CH3:11])[CH3:2] |f:2.3,4.5.6.7.8.9,10.11|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CCCN)CC
Name
Quantity
5.15 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Six
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to partition
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (200 ml) again
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a pale yellow oil (8.90 g, ESI-MS (m/z):189)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice bath
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
by stirring under a nitrogen atmosphere at room temperature for 15 min
Duration
15 min
WAIT
Type
WAIT
Details
at 65° C. for 1.5 hrs
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
STIRRING
Type
STIRRING
Details
by stirring in an ice bath for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble portion was filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
to give a filtrate, which
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)N(CCCNC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.